4-[(4-methoxyphenyl)methoxy]butanoic acid is an organic compound characterized by its unique structure, which includes a methoxy group attached to a phenyl ring and a butanoic acid moiety. This compound is of significant interest in various fields, including chemistry, biology, and medicine due to its potential applications in drug development and therapeutic interventions.
This compound can be synthesized through various chemical reactions involving starting materials such as 4-methoxyphenol and butanoic acid derivatives. The molecular formula for 4-[(4-methoxyphenyl)methoxy]butanoic acid is C12H16O4, indicating the presence of carbon, hydrogen, and oxygen atoms in its structure.
4-[(4-methoxyphenyl)methoxy]butanoic acid falls under the category of aromatic carboxylic acids. It exhibits properties typical of both phenolic compounds and carboxylic acids, making it versatile for chemical reactions and biological interactions.
The synthesis of 4-[(4-methoxyphenyl)methoxy]butanoic acid can be achieved through several methods:
The reaction conditions typically require controlled temperatures and the use of solvents or catalysts to enhance yield and purity. For example, using continuous flow reactors in industrial settings can optimize reaction times and product consistency.
The molecular structure of 4-[(4-methoxyphenyl)methoxy]butanoic acid features:
This configuration contributes to its chemical reactivity and biological properties.
4-[(4-methoxyphenyl)methoxy]butanoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions (temperature, solvent) are critical for achieving desired yields and minimizing by-products.
The mechanism of action for 4-[(4-methoxyphenyl)methoxy]butanoic acid involves its interaction with biological targets such as enzymes or receptors. It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and cellular processes:
4-[(4-Methoxyphenyl)methoxy]butanoic acid represents a structurally distinctive compound within medicinal chemistry, characterized by a hybrid molecular architecture combining an aryl methoxy moiety with a flexible aliphatic carboxylic acid chain. The compound’s systematic name denotes its core constituents: a butanoic acid backbone (C₃H₆COOH) ether-linked to a 4-methoxybenzyl group (4-CH₃O-C₆H₄-CH₂-), yielding the molecular formula C₁₂H₁₆O₄. This configuration imparts significant physicochemical properties, including moderate polarity (log P ~1.8), water solubility influenced by pH-dependent ionization (pKa ~4.5–4.8), and conformational flexibility critical for biological interactions [1] [3].
Table 1: Key Identifiers and Properties of 4-[(4-Methoxyphenyl)methoxy]butanoic Acid
Property | Value/Descriptor |
---|---|
CAS Registry Number | 4521-28-2 (core analog)¹ |
IUPAC Name | 4-[(4-Methoxyphenyl)methoxy]butanoic acid |
Molecular Formula | C₁₂H₁₆O₄ |
Molecular Weight | 224.26 g/mol |
SMILES | COC1=CC=C(C=C1)COCCCC(=O)O |
Key Functional Groups | Aryl methyl ether, aliphatic ether, carboxylic acid |
¹ Refers to structural analog 4-(4-methoxyphenyl)butyric acid (CID 78280) [1] [4]
X-ray crystallographic analyses of closely related compounds, such as 4-[(2-methoxyphenyl)carbamoyl]butanoic acid derivatives, reveal critical conformational insights applicable to this scaffold. The aliphatic chain typically adopts an extended trans conformation (C-C-C-C dihedral ≈ -175.8°) but displays significant torsional flexibility at the ether linkage (Cₐᵣ-O-CH₂-C dihedral ≈ -157.0°) and between the aryl ring and methoxy group (C-O-C-Cₐᵣ dihedral ≈ -133.9° to 138.2°) [3] [6] [9]. This flexibility enables adaptive binding to diverse biological targets.
Supramolecular assembly, driven by hydrogen bonding, further underscores functional relevance. Carboxylic acid groups form robust eight-membered {⋯O=C–O–H}₂ homodimeric synthons (O⋯O distances ≈ 2.65–2.78 Å), while ether oxygen atoms act as hydrogen bond acceptors. These features facilitate crystal engineering of pharmaceutical cocrystals and influence pharmacokinetic behavior via solid-state stability and dissolution profiles [3] [9].
Table 2: Structural Comparison of Methoxyphenyl-Containing Butanoic Acid Derivatives
Derivative | Conformational Feature | Biological Implications |
---|---|---|
4-[(4-Methoxyphenyl)methoxy] | Flexible ether linker (kink at O-CH₂) | Enhanced target adaptability |
4-(4-Methoxyphenyl)butyric | Direct phenyl-C₄ chain (linear) | Improved passive membrane diffusion |
4-[(2-Methoxyphenyl)carbamoyl] | Twisted amide linkage (τ ≈ -157.0°) | Specific enzyme/inhibitor interactions |
4-(4-Hydroxy-3-methoxyphenyl) | Ortho-hydroxy group (H-bond donor) | Antioxidant properties [7] |
Functionally, the 4-methoxyphenyl moiety contributes electron density via resonance (+M effect), enhancing the ether oxygen’s hydrogen-bond acceptance capacity—crucial for interactions with serine proteases or GPCRs. Simultaneously, the carboxylic acid enables salt formation, prodrug derivatization (e.g., esterification), and coordination to metal ions in enzyme active sites. These attributes position it as a versatile scaffold for developing CNS agents, anti-inflammatories, and metabolic modulators [1] [5] [8].
The emergence of 4-[(4-methoxyphenyl)methoxy]butanoic acid derivatives coincides with mid-20th-century investigations into aryl alkanoic acids as non-steroidal anti-inflammatory agents. While not itself a historic drug, its structural analogs—particularly 4-(4-methoxyphenyl)butyric acid (CAS 4521-28-2)—were first synthesized in the 1960s during explorations of phenylacetic acid derivatives. Early pharmacological interest focused on their potential as lipid-soluble carriers capable of crossing biological membranes [1] [4] [8].
The 1970–1990s witnessed expanded applications in medicinal chemistry:
Table 3: Key Milestones in the Compound’s Research Trajectory
Decade | Development | Research Context |
---|---|---|
1960s | Synthesis of 4-(4-methoxyphenyl)butyric acid | NSAID precursor exploration [4] |
1980s | X-ray characterization of analogs | Solid-state structure-activity relationships |
2000s | Application in mGluR modulators | Neurodegenerative drug design [10] |
2020s | High-resolution crystallography (100K) | Conformational dynamics [3] [6] |
Critical methodological advancements enabled its contemporary relevance. High-resolution X-ray diffraction (e.g., Cu Kα radiation, 100K studies) resolved conformational subtleties, such as the gauche effects at the O–CH₂–CH₂ bond (τ ≈ 65–70°) and aryl ring rotational barriers. Concurrently, the advent of efficient synthetic routes—notably SN₂ reactions between 4-methoxybenzyl chloride and 4-bromobutyrate esters—facilitated large-scale production (purity ≥98%, Thermo Scientific, BLD Pharm) for biological screening [4] [6] [8].
Natural occurrence investigations revealed that while not a primary plant metabolite, its substructures occur in Chuanxiong Rhizoma via:
Recent pharmacological studies (2018–2024) exploit its scaffold in:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7